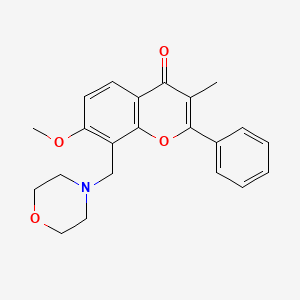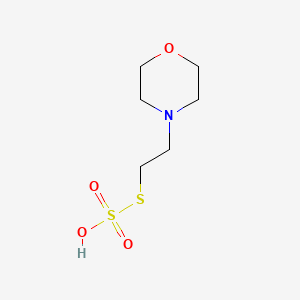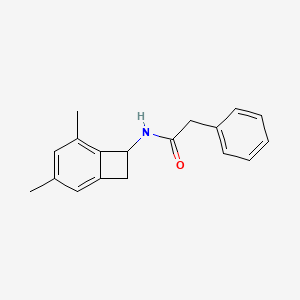
1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) involves several steps. One common method involves the reaction of 1-acetyl-1H-indole-2,3-dione with 2-(hydroxy(oxido)amino)phenylhydrazine under specific conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Scientific Research Applications
1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) can be compared with other indole derivatives, such as:
1H-indole-2,3-dione:
Indole-3-acetic acid: A plant hormone with diverse biological functions, it shares the indole nucleus but has different functional groups and applications.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown antiviral activity and are structurally related to the compound .
The uniqueness of 1-Acetyl-1H-indole-2,3-dione 3-((2-(hydroxy(oxido)amino)phenyl)hydrazone) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
20144-02-9 |
|---|---|
Molecular Formula |
C16H12N4O4 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
1-[2-hydroxy-3-[(2-nitrophenyl)diazenyl]indol-1-yl]ethanone |
InChI |
InChI=1S/C16H12N4O4/c1-10(21)19-13-8-4-2-6-11(13)15(16(19)22)18-17-12-7-3-5-9-14(12)20(23)24/h2-9,22H,1H3 |
InChI Key |
BUUSRMPLZKUKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)

![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)




![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)



